Precise Molecular Weight Differentiation by GC-MS: 14 Da Separation from the Trimethyl Ester Analog
The target compound produces a molecular ion at m/z 330.110338 (C18H18O6⁺·), whereas the closest structural analog — trimethyl 4-methylnaphthalene-1,2,3-tricarboxylate — yields a molecular ion at m/z 316.094688 (C17H16O6⁺·) [1][2]. This 14.015650 Da difference corresponds to the formal replacement of a methyl ester (–OCH3) with an ethyl ester (–OCH2CH3) at the 3-position. In GC-MS analysis, this mass shift provides baseline-resolved differentiation between the two compounds, eliminating any ambiguity in peak assignment or library matching [1].
| Evidence Dimension | Molecular ion exact mass (MS, EI) |
|---|---|
| Target Compound Data | m/z 330.110338 (C18H18O6⁺·); InChIKey: RMWUYGMFYNTLMG-UHFFFAOYSA-N |
| Comparator Or Baseline | Trimethyl 4-methylnaphthalene-1,2,3-tricarboxylate: m/z 316.094688 (C17H16O6⁺·); InChIKey: CGOJRFKRSUUUBV-UHFFFAOYSA-N |
| Quantified Difference | Δm/z = +14.015650 (one CH2 unit); mass difference = 4.43% relative to trimethyl analog |
| Conditions | Electron ionization (EI) mass spectrometry; spectra archived in Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library |
Why This Matters
In any procurement scenario where analytical verification by GC-MS is required, this 14 Da mass difference provides unambiguous identity confirmation, preventing misidentification that could occur if a generic 'naphthalene tricarboxylate ester' were ordered without specification.
- [1] SpectraBase. Mass Spectrum of 1,2,3-Naphthalenetricarboxylic acid, 4-methyl-, 3-ethyl dimethyl ester. Spectrum ID: Ysz0cVmdwW. Source: AD-0-1308-0. John Wiley & Sons, Inc. View Source
- [2] SpectraBase. Trimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. Compound ID: Ig8zGb1QzpV. Source of Spectrum: H-84-3101-32. John Wiley & Sons, Inc. View Source
